dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate
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Overview
Description
dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate typically involves multiple steps. One common approach starts with the bromination of a purine derivative, followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized purine compounds .
Scientific Research Applications
dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl bromoacetate: Shares the bromine and ester functional groups but lacks the purine base structure.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but differs significantly in overall structure.
Uniqueness
dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is unique due to its combination of a purine base with bromine and ester functionalities.
Properties
IUPAC Name |
methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O6/c1-15-9-8(16(11(13)14-9)4-6(18)22-2)10(20)17(12(15)21)5-7(19)23-3/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLJCNYFVWPQQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N(C(=N2)Br)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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